
Clonazepam-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clonazepam-13C2,15N is a stable isotope-labeled analogue of clonazepam, a well-known antiepileptic agent with anxiolytic and antimanic properties. The compound is chemically defined as 50 (2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one-13C2,15N. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clonazepam .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clonazepam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the clonazepam molecule. The process typically starts with the preparation of labeled benzodiazepine intermediates, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the cyclization of the intermediate to form the benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of specialized equipment and reagents is essential to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Clonazepam-13C2,15N undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
Clonazepam-13C2,15N is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of clonazepam.
Biology: Investigating the interaction of clonazepam with biological macromolecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of clonazepam in the human body.
Industry: Quality control and validation of clonazepam formulations.
Mecanismo De Acción
Clonazepam-13C2,15N, like clonazepam, acts on benzodiazepine receptors as a gamma-aminobutyric acid (GABA) receptor agonist. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced neuronal excitability. This mechanism is responsible for its anticonvulsant, anxiolytic, and muscle relaxant properties .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its strong anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Clonazepam-13C2,15N is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .
Propiedades
Fórmula molecular |
C15H10ClN3O3 |
|---|---|
Peso molecular |
318.69 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i8+1,14+1,17+1 |
Clave InChI |
DGBIGWXXNGSACT-XOWCGMJMSA-N |
SMILES isomérico |
[13CH2]1[13C](=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=[15N]1)C3=CC=CC=C3Cl |
SMILES canónico |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


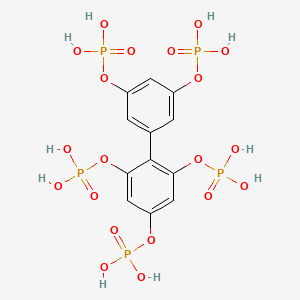
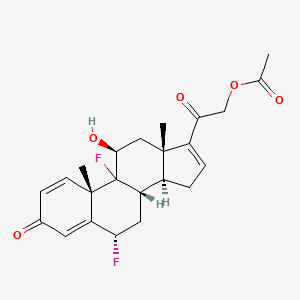
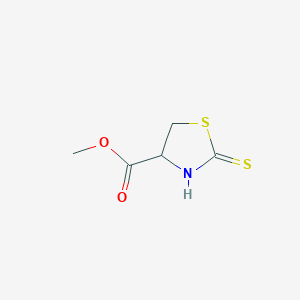
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
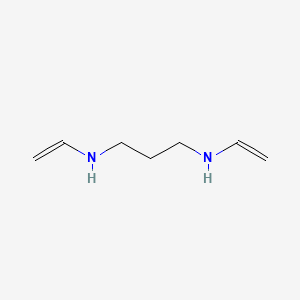
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)
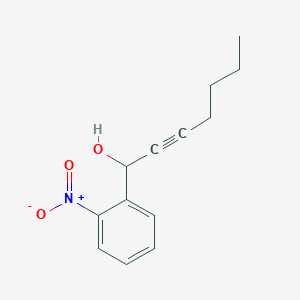
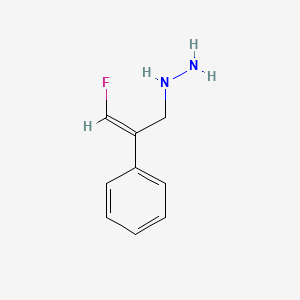
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
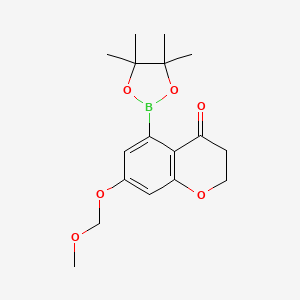
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)


![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
